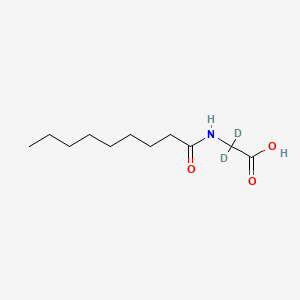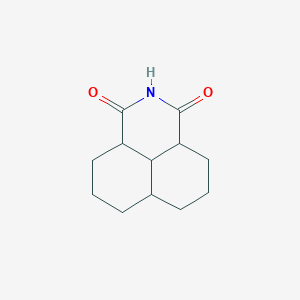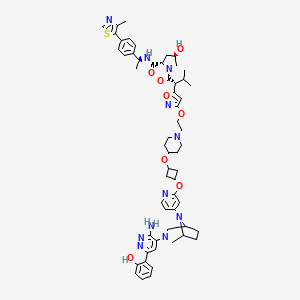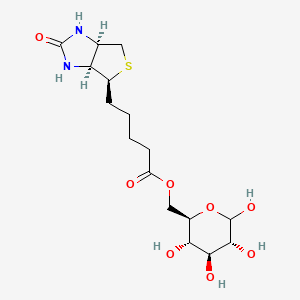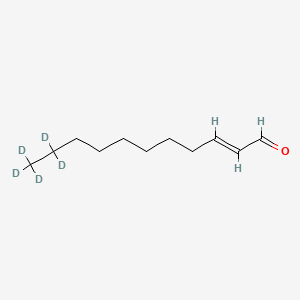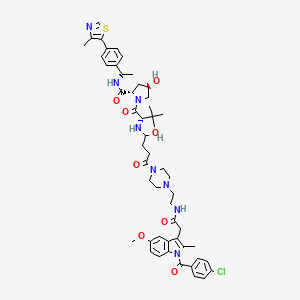![molecular formula C16H13F4NO2 B12362650 2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid](/img/structure/B12362650.png)
2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid is a complex organic compound characterized by the presence of deuterium and fluorine atoms. This compound is notable for its unique structural features, which include a pentadeuterioethyl group and a tetrafluoroanilino group attached to a phenylacetic acid backbone. These modifications can significantly alter the compound’s chemical and physical properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Deuteration: Introduction of deuterium atoms into the ethyl group.
Fluorination: Incorporation of fluorine atoms into the aniline ring.
Coupling Reactions: Formation of the phenylacetic acid backbone and attachment of the substituted groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to optimize the process.
化学反应分析
Types of Reactions
2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the acetic acid group to other functional groups.
Reduction: Reduction of the aromatic ring or other functional groups.
Substitution: Replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups into the molecule.
科学研究应用
2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium and fluorine substitution on chemical reactivity and stability.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor for other specialized chemicals.
作用机制
The mechanism of action of 2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid involves its interaction with specific molecular targets. The deuterium and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. Pathways involved may include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling processes.
相似化合物的比较
Similar Compounds
- 2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]propionic acid
- 2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]butanoic acid
Uniqueness
The uniqueness of 2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid lies in its specific combination of deuterium and fluorine atoms, which can significantly alter its chemical properties compared to similar compounds. These modifications can enhance its stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H13F4NO2 |
|---|---|
分子量 |
332.30 g/mol |
IUPAC 名称 |
2-[5-(1,1,2,2,2-pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid |
InChI |
InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23)/i1D3,2D2 |
InChI 键 |
ZEXGDYFACFXQPF-ZBJDZAJPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O |
规范 SMILES |
CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


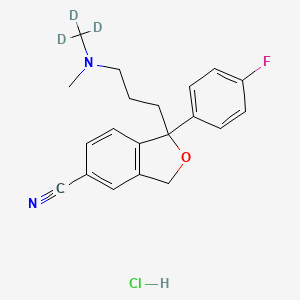
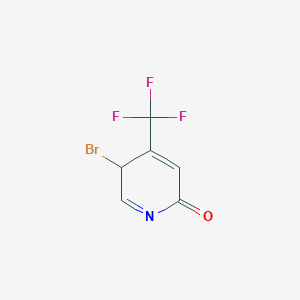
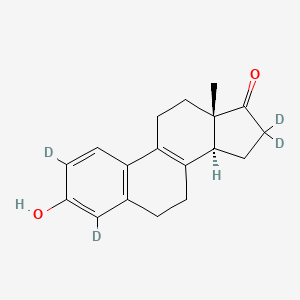
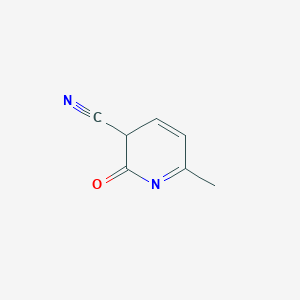
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester](/img/structure/B12362593.png)

